![molecular formula C10H12N4S B2533960 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine CAS No. 2034606-84-1](/img/structure/B2533960.png)

4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

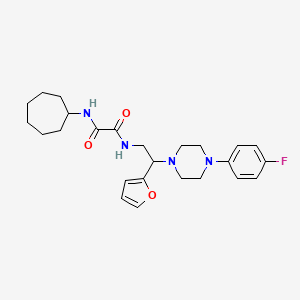

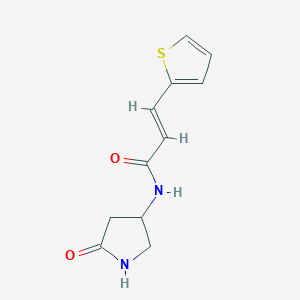

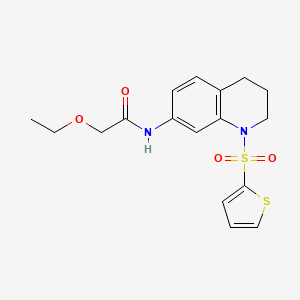

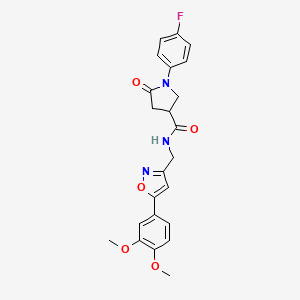

“4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrazin-4-yl derivatives . These compounds are pharmaceutically active and are useful for inhibiting Janus Kinases (JAKs) .

Synthesis Analysis

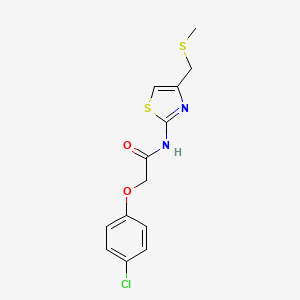

The synthesis of pyrazolo[1,5-a]pyrazin-4-yl derivatives involves various chemical reactions . The process typically starts with the 3,5-dimethyl pyrazole ring and acetophenone derivatives, leading to different N-propargylated C-3 substituted pyrazoles . These derivatives are then reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis

The molecular structure of “this compound” is complex, with various functional groups . The mass spectra for these compounds show the correct quasimolecular ions, and their IR spectra reveal the presence of these functional groups .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” are complex . The reaction might be preceded by the nucleophilic attack of the amino group in compound 3b to the carbon atom of the protonated carbonyl group in the cycloalkanone compound .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

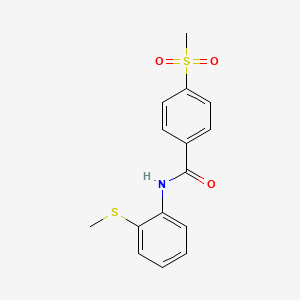

- Substituted Isosteres of Pyridine- and Pyrazinecarboxylic Acids : Pyridines and pyrazines substituted with oxadiazole and oxathiazoline derivatives have been synthesized and tested against Mycobacterium tuberculosis. These compounds exhibited significant antimycobacterial activities, with some being up to 16 times more potent than pyrazinamide (Gezginci, Martin, & Franzblau, 1998).

- 4-Thiomorpholine-Benzohydrazide Derivatives : The development of thiomorpholine derivatives through nucleophilic substitution reactions has led to compounds with promising antimicrobial activity. The structural modifications aimed at increasing the lipophilicity and thereby improving cellular permeability and antimicrobial efficacy (Kardile & Kalyane, 2010).

Anti-inflammatory Activity

- Pyrazoline Derivatives Containing 4-Morpholinophenyl Moiety : Novel pyrazoline derivatives were synthesized to evaluate their anti-inflammatory activity. The compounds demonstrated varying degrees of activity, indicating their potential for further development as anti-inflammatory agents (Khalil, 2011).

Anticancer Activity

- Pyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives : A series of substituted derivatives were synthesized and shown to inhibit the growth of A549 and H322 lung cancer cells in a dosage-dependent manner. This highlights the potential of these compounds in anticancer therapy (Zheng et al., 2011).

Other Applications

- Synthesis Under Mild Conditions : The synthesis of complex fused-ring systems related to pyrazoloquinazolines under mild conditions opens avenues for exploring novel compounds with potential neurological disorder applications (Quiroga et al., 2015).

- Heterocyclic Compound Synthesis : The utility of thiomorpholine derivatives in the synthesis of heterocyclic compounds with antimicrobial activity has been demonstrated, emphasizing the versatility of these molecules in developing new bioactive molecules (Abdelhamid et al., 2019).

Wirkmechanismus

Target of Action

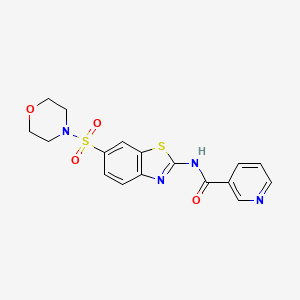

Similar compounds with pyrazolo[1,5-a]pyrazin structures have been reported to inhibit janus kinase and Cyclin-Dependent Kinase 2 (CDK2) . These kinases play crucial roles in cell signaling and cell cycle regulation, respectively.

Mode of Action

Kinase inhibitors typically work by binding to the atp-binding pocket of the kinase, preventing the phosphorylation of substrates and thus inhibiting signal transduction .

Biochemical Pathways

For instance, Janus Kinase inhibitors can affect the JAK-STAT signaling pathway, which is involved in immune response, cell growth, and survival . Similarly, CDK2 inhibitors can affect the cell cycle, particularly the transition from G1 phase to S phase .

Result of Action

Kinase inhibitors generally result in the inhibition of cell signaling pathways, potentially leading to effects such as reduced cell proliferation or induced cell death .

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The biochemical properties of 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine are not fully understood yet. It has been found that pyrazolopyrimidines, the family to which this compound belongs, can interact with various biomolecules. For instance, one isomer of pyrazolopyrimidines is the basis for a class of sedative and anxiolytic drugs related to benzodiazepines .

Cellular Effects

Some derivatives of pyrazolopyrimidines have shown cytotoxic activities against certain cell lines

Molecular Mechanism

It has been suggested that pyrazolopyrimidines can act as bioisosteres of adenine and retain the main interactions of ATP at the kinase domain

Temporal Effects in Laboratory Settings

It has been noted that pyrazolopyrimidines have tunable photophysical properties , suggesting that the effects of this compound may change over time under certain conditions.

Eigenschaften

IUPAC Name |

4-pyrazolo[1,5-a]pyrazin-4-ylthiomorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-2-12-14-4-3-11-10(9(1)14)13-5-7-15-8-6-13/h1-4H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNHAJFDQMPATDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=NC=CN3C2=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2,2-difluoroethoxy)methyl]-1-isobutyl-1H-pyrazole](/img/structure/B2533888.png)

![(3Z)-3-[(5-methoxy-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B2533889.png)

![5-[7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2533893.png)

![2-(2-Bromophenyl)-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2533895.png)

![6-(4-Methoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2533897.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(2,6-difluorophenyl)methanone](/img/structure/B2533899.png)

![1-{3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanoyl}piperidine-4-carboxamide](/img/structure/B2533900.png)